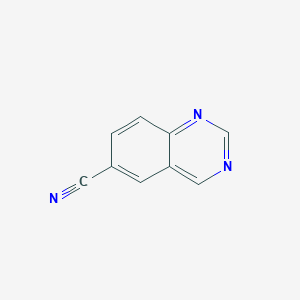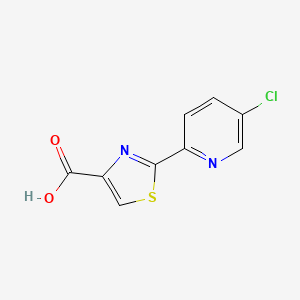![molecular formula C7H4ClFN2 B13663918 3-Chloro-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663918.png)
3-Chloro-7-fluoroimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-7-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Métodos De Preparación
The synthesis of 3-Chloro-7-fluoroimidazo[1,2-a]pyridine typically involves the reaction of 2-amino-4-fluoropyridine with acetylene in the presence of a copper complex and a peroxide. This method yields the compound with a high efficiency of 92% . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications.
Análisis De Reacciones Químicas
3-Chloro-7-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions, particularly at the chloro and fluoro positions, using common reagents like halides and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, radical reactions can lead to the direct functionalization of the imidazo[1,2-a]pyridine scaffold .
Aplicaciones Científicas De Investigación
3-Chloro-7-fluoroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 3-Chloro-7-fluoroimidazo[1,2-a]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to the modulation of biological processes . The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied.
Comparación Con Compuestos Similares
3-Chloro-7-fluoroimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:
7-Fluoro-imidazo[1,2-a]pyridine: This compound shares a similar core structure but lacks the chloro substituent.
3-Bromo-7-fluoroimidazo[1,2-a]pyridine: This compound has a bromo group instead of a chloro group, which can lead to different reactivity and applications.
3-Chloro-8-fluoroimidazo[1,2-a]pyridine: This compound has the fluoro group at a different position, which can affect its chemical properties and biological activities.
Propiedades
Fórmula molecular |
C7H4ClFN2 |
|---|---|
Peso molecular |
170.57 g/mol |
Nombre IUPAC |
3-chloro-7-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4ClFN2/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H |
Clave InChI |
YHMYAYKMSPAOPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=NC=C2Cl)C=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B13663891.png)
![8-Bromo-3,4-dihydrobenzo[C]oxepin-5(1H)-one](/img/structure/B13663895.png)

![Benzo[d]oxazol-4-ylmethanamine hydrochloride](/img/structure/B13663926.png)

![5-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B13663935.png)

![1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone](/img/structure/B13663946.png)

